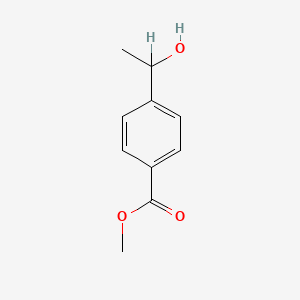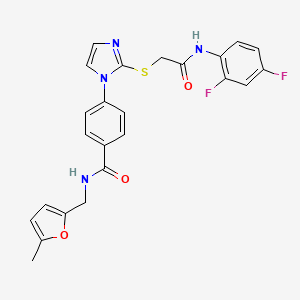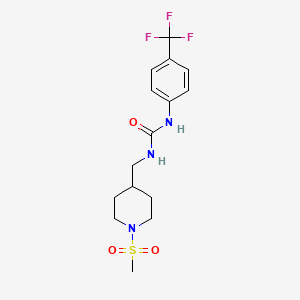![molecular formula C23H28N4O3S B2928830 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide CAS No. 299419-15-1](/img/structure/B2928830.png)
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide is a useful research compound. Its molecular formula is C23H28N4O3S and its molecular weight is 440.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Potential in Neurodegenerative Diseases
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide belongs to the class of adamantane-based compounds, which have shown significant pharmacological potential in the treatment of neurodegenerative diseases. A comprehensive analysis highlights the structure-activity relationships of over 75 natural and synthetic adamantane derivatives. Some of these, such as amantadine and memantine, are already in use for treating conditions like dementia, Alzheimer's, and Parkinson's diseases. The review suggests that derivatives of 1-fluoro- and 1-phosphonic acid adamantane could offer even greater pharmacological benefits against these diseases, exceeding those of well-known compounds like amantadine and memantine, indicating promising research directions for biochemists, pharmacologists, and the pharmaceutical industry (Dembitsky, Gloriozova, & Poroikov, 2020).
Synthesis of N-heterocycles via Sulfinimines
The compound's sulfamoyl group is related to sulfinamide chemistry, particularly tert-butanesulfinamide, which has emerged as a gold standard in the stereoselective synthesis of amines and their derivatives. This area of research has provided a general approach to constructing structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are foundational structures in many natural products and therapeutically relevant compounds. The review covering literature from 2010 to 2020 showcases the critical role of tert-butanesulfinamide-mediated asymmetric synthesis via sulfinimines in creating these important structural motifs (Philip, Radhika, Saranya, & Anilkumar, 2020).
Environmental Degradation of Polyfluoroalkyl Chemicals
Another aspect of research related to this compound involves the environmental degradation of polyfluoroalkyl chemicals. This review delves into the biodegradability of these chemicals in various environments, emphasizing the necessity of understanding their fate due to their toxic profiles. It points to a significant knowledge gap regarding the direct detection of precursor chemicals in environmental samples, suggesting a focus on laboratory investigations to bridge this gap (Liu & Mejia Avendaño, 2013).
Sulfonamide Inhibitors: A Patent Review
Sulfonamide compounds, which include the sulfamoyl group as found in this compound, have been a significant class of synthetic bacteriostatic antibiotics. This review from 2013 to the present examines the major classes of sulfonamide inhibitors, their applications in treating bacterial infections, and their use in various clinically relevant drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. It underscores the continued importance of primary sulfonamides in developing drugs for various conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Propriétés
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-14-7-15(2)25-22(24-14)27-31(29,30)20-5-3-19(4-6-20)26-21(28)23-11-16-8-17(12-23)10-18(9-16)13-23/h3-7,16-18H,8-13H2,1-2H3,(H,26,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWNFHJMMWOUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2928747.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2928749.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2928755.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-phenylazepan-1-yl)methanone](/img/structure/B2928756.png)
![methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2928757.png)
![5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole](/img/structure/B2928758.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2928760.png)



![N-(3,4-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2928770.png)
